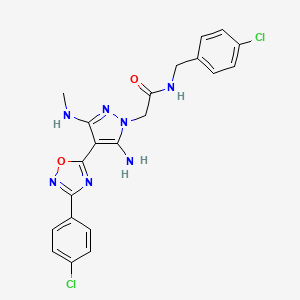

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide

Description

Properties

IUPAC Name |

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylamino)pyrazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl2N7O2/c1-25-20-17(21-27-19(29-32-21)13-4-8-15(23)9-5-13)18(24)30(28-20)11-16(31)26-10-12-2-6-14(22)7-3-12/h2-9H,10-11,24H2,1H3,(H,25,28)(H,26,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METRNLWUSXVEHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN(C(=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl)N)CC(=O)NCC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl2N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide represents a novel hybrid structure that combines several pharmacologically active moieties. Its potential biological activities are of significant interest in medicinal chemistry, particularly in the fields of anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 450.95 g/mol. The structure features multiple functional groups, including an oxadiazole ring, a pyrazole moiety, and a chlorobenzyl group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds containing oxadiazole and pyrazole rings exhibit promising anticancer properties. The specific compound under review has been included in screening libraries targeting cancer therapies, suggesting its potential efficacy against various cancer cell lines.

- Mechanism of Action : The anticancer activity is hypothesized to arise from the inhibition of key enzymes involved in tumor growth and proliferation. For instance, similar compounds have demonstrated the ability to induce apoptosis in cancer cells by interacting with Bcl-2 proteins and other apoptotic pathways .

-

Case Studies :

- A study involving derivatives of oxadiazole showed significant cytotoxicity against human cancer cell lines, with IC50 values often below 10 µM .

- Another investigation highlighted the structure-activity relationship (SAR) indicating that the presence of electron-withdrawing groups like chlorine enhances cytotoxic effects .

Antimicrobial Activity

The compound's structural features suggest it may also possess antimicrobial properties. Compounds with similar frameworks have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria.

- Antibacterial Studies : Preliminary assays indicate that derivatives of related compounds show minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 µg/mL against various bacterial strains . This suggests that the compound may be effective as an antibacterial agent.

- Fungal Activity : While some derivatives have shown moderate antifungal activity, further studies are necessary to evaluate the specific efficacy of this compound against fungal pathogens .

In Vitro Studies

In vitro studies utilizing MTT assays have been employed to assess the cytotoxicity of the compound against different cancer cell lines. Results consistently demonstrate a dose-dependent response, indicating significant potential for therapeutic application.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| A431 (epidermoid carcinoma) | <10 | Induction of apoptosis observed |

| MCF-7 (breast carcinoma) | <15 | Significant reduction in cell viability |

| HeLa (cervical carcinoma) | <12 | Increased apoptotic markers noted |

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications at specific positions on the pyrazole and oxadiazole rings can significantly alter biological activity. For instance:

- Substitution with halogens enhances lipophilicity and cellular uptake.

- The presence of amino groups is crucial for maintaining biological activity.

Scientific Research Applications

Anticancer Properties

Research has highlighted the anticancer potential of compounds with similar structures. For instance:

- A study demonstrated that derivatives containing oxadiazole and pyrazole exhibited significant cytotoxicity against various cancer cell lines including breast cancer (MDA-MB-231) and lung cancer (A549), with growth inhibition percentages exceeding 70% at certain concentrations .

Antimicrobial Activity

Compounds similar to 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(4-chlorobenzyl)acetamide have shown promising antimicrobial activity:

- A derivative was tested against Mycobacterium tuberculosis, revealing IC50 values ranging from 1.35 to 2.18 μM, indicating potential efficacy in treating tuberculosis.

Case Study 1: Antitubercular Activity

A study evaluated a series of substituted oxadiazoles against Mycobacterium tuberculosis. The results indicated that certain modifications enhanced activity, suggesting that structural optimization could lead to more effective antitubercular agents.

Case Study 2: Cytotoxicity Assessment

In cytotoxicity assays on human embryonic kidney cells (HEK293), several derivatives were found non-toxic at effective concentrations against bacterial strains. This suggests a favorable safety profile for further development in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related acetamide derivatives from the provided evidence. Key differences in substituents, heterocyclic cores, and molecular properties are highlighted.

Structural Variations in Pyrazole and Heterocyclic Cores

Table 1: Substituent Comparison

Key Observations:

Heterocyclic Core: The target compound uses a 1,2,4-oxadiazole ring, whereas analogs in and feature 1,2,4-triazole cores.

Substituent Effects: The 4-chlorophenyl group on the oxadiazole (target) is electron-withdrawing, contrasting with the 4-methoxyphenyl group in and , which is electron-donating. This difference may influence π-π stacking interactions in biological targets . Methylamino (NHCH₃) on the pyrazole (target) offers hydrogen-bonding capability, unlike the methylthio (SCH₃) group in and , which introduces steric bulk and reduced polarity.

Acetamide Side Chain Modifications

Table 2: Acetamide Substituent Impact

Key Observations:

Molecular Weight and Bioavailability

The molecular weights of analogs range from 436.82 () to ~500 (target compound). Higher molecular weight in the target compound (~500) may reduce oral bioavailability, as molecules >500 g/mol often face challenges in crossing biological membranes .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction yields be optimized?

The synthesis typically involves multi-step protocols, starting with the condensation of substituted phenyl precursors to form the pyrazole-oxadiazole core. For example, cyclization of hydrazide intermediates using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) is a key step . Yield optimization requires careful control of stoichiometry, solvent selection (e.g., DMF or methylene chloride), and purification via column chromatography. Adjusting reaction times and temperatures (e.g., reflux conditions) can shift the amine:imine tautomer ratio observed in NMR spectra .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- ¹H NMR : Essential for identifying tautomeric forms (e.g., amine:imine ratios at δ ~10–13 ppm) and confirming substituent positions .

- IR Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for acetamide) and heterocyclic ring vibrations .

- Mass Spectrometry : Determines molecular weight (e.g., via ESI-MS) and fragmentation patterns to confirm structural integrity .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated using HPLC with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) in solvent systems like ethyl acetate/hexane. Recrystallization from ethanol or acetonitrile is often employed to remove impurities .

Advanced Research Questions

Q. What computational methods predict the compound’s electronic properties and reactivity?

Density Functional Theory (DFT) calculations analyze molecular electrostatic potential (MESP) surfaces and HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. For example, the HOMO-LUMO energy difference (~4.5 eV) suggests moderate reactivity, while MESP maps highlight electron-rich regions at the oxadiazole and pyrazole moieties . These insights guide modifications to enhance binding affinity in target interactions.

Q. How can molecular docking studies inform the compound’s biological activity?

Docking simulations (e.g., using AutoDock Vina) model interactions with biological targets (e.g., enzymes or receptors). The oxadiazole and chlorophenyl groups often exhibit strong hydrogen bonding and hydrophobic interactions with active-site residues. For instance, the 4-chlorobenzyl acetamide group may bind to hydrophobic pockets in kinase domains, as seen in analogous pyrazole-carboxamide derivatives .

Q. What strategies resolve contradictions between experimental and theoretical data?

Discrepancies in spectral data (e.g., FTIR peak shifts) vs. computational predictions are addressed by:

Q. How does substituent position influence reactivity in further functionalization?

The position of electron-withdrawing groups (e.g., 4-chlorophenyl on oxadiazole) directs electrophilic substitution reactions. For example, meta-substitution on the pyrazole ring increases steric hindrance, reducing nucleophilic attack rates. This is critical in designing derivatives for SAR studies .

Methodological Challenges

Q. What precautions are necessary when handling hazardous intermediates during synthesis?

Q. How are reaction pathways validated for complex heterocyclic systems?

Mechanistic studies employ isotopic labeling (e.g., ¹⁵N tracing in pyrazole formation) and kinetic profiling (e.g., monitoring intermediates via LC-MS). For example, the cyclization of thiosemicarbazides to oxadiazoles is confirmed by isolating intermediates like hydrazide-carbothioamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.